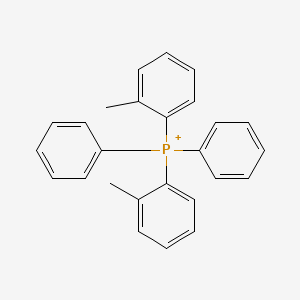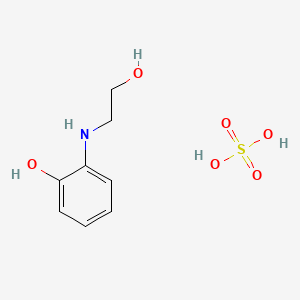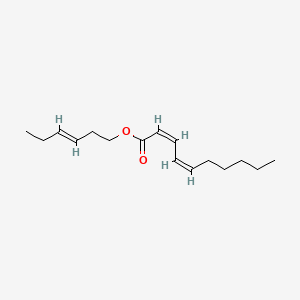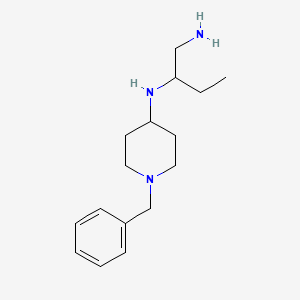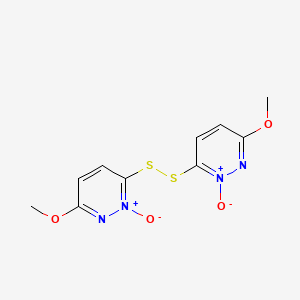
WT-1 427 long
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
WT-1 427 long is a peptide derived from the Wilms’ tumor protein 1 (WT1), which is a zinc finger transcription factor. WT1 is highly expressed in various tumors, including mesothelioma, leukemia, and ovarian carcinoma . The WT1 protein plays a crucial role in cellular proliferation, differentiation, apoptosis, and organ development .
Vorbereitungsmethoden
The synthesis of WT-1 427 long involves peptide synthesis techniques, typically using solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions often involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation . Industrial production methods may involve large-scale SPPS with automated synthesizers to produce the peptide in bulk quantities .
Analyse Chemischer Reaktionen
WT-1 427 long can undergo various chemical reactions, including:
Oxidation: This reaction can modify certain amino acid residues, such as methionine and cysteine, within the peptide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues can be substituted with other residues to create analogs with different properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like dithiothreitol (DTT), and various amino acid derivatives for substitution reactions . The major products formed from these reactions depend on the specific modifications made to the peptide sequence .
Wissenschaftliche Forschungsanwendungen
WT-1 427 long has several scientific research applications, including:
Cancer Immunotherapy: this compound is used in peptide-based vaccines to induce immune responses against WT1-expressing tumors. .
Biomarker Development: WT1 and its peptides, including this compound, are used as biomarkers for detecting and monitoring various cancers.
Basic Research: This compound is used in studies to understand the role of WT1 in cellular processes such as proliferation, differentiation, and apoptosis.
Wirkmechanismus
WT-1 427 long exerts its effects by interacting with the immune system. It is recognized by T cells, which then mount an immune response against WT1-expressing tumor cells . The peptide binds to major histocompatibility complex (MHC) molecules on the surface of antigen-presenting cells, which present the peptide to T cells. This interaction activates T cells, leading to the destruction of tumor cells .
Vergleich Mit ähnlichen Verbindungen
WT-1 427 long can be compared with other WT1-derived peptides, such as WT1-A1 and WT1-122A1 long . These peptides also stimulate immune responses but may differ in their ability to induce CD4+ and CD8+ T cell responses. This compound is unique in its ability to stimulate both CD4+ and CD8+ T cell responses, making it a versatile candidate for cancer immunotherapy .
Similar Compounds
WT1-A1: A shorter peptide that primarily stimulates CD8+ T cell responses.
WT1-122A1 long: A longer peptide that can stimulate both CD4+ and CD8+ T cell responses.
Eigenschaften
CAS-Nummer |
935395-33-8 |
|---|---|
Molekularformel |
C98H164N38O29S2 |
Molekulargewicht |
2402.7 g/mol |
IUPAC-Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C98H164N38O29S2/c1-46(2)31-61(126-82(151)58(20-22-73(142)143)121-90(159)67(38-74(144)145)132-92(161)69(42-137)134-77(146)53(100)15-12-26-113-96(104)105)91(160)135-75(48(5)6)93(162)124-56(18-14-28-115-98(108)109)79(148)127-63(34-51-40-111-44-117-51)86(155)129-64(35-52-41-112-45-118-52)87(156)131-66(37-72(103)141)89(158)122-59(23-29-166-8)83(152)128-62(33-50-39-110-43-116-50)85(154)120-57(19-21-70(101)139)81(150)119-55(17-13-27-114-97(106)107)78(147)130-65(36-71(102)140)88(157)123-60(24-30-167-9)84(153)136-76(49(7)138)94(163)125-54(16-10-11-25-99)80(149)133-68(95(164)165)32-47(3)4/h39-41,43-49,53-69,75-76,137-138H,10-38,42,99-100H2,1-9H3,(H2,101,139)(H2,102,140)(H2,103,141)(H,110,116)(H,111,117)(H,112,118)(H,119,150)(H,120,154)(H,121,159)(H,122,158)(H,123,157)(H,124,162)(H,125,163)(H,126,151)(H,127,148)(H,128,152)(H,129,155)(H,130,147)(H,131,156)(H,132,161)(H,133,149)(H,134,146)(H,135,160)(H,136,153)(H,142,143)(H,144,145)(H,164,165)(H4,104,105,113)(H4,106,107,114)(H4,108,109,115)/t49-,53+,54+,55+,56+,57+,58+,59+,60+,61+,62+,63+,64+,65+,66+,67+,68+,69+,75+,76+/m1/s1 |
InChI-Schlüssel |
ARPXPQWBIFSBKF-AHEPKYPGSA-N |
Isomerische SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC2=CN=CN2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CCCNC(=N)N)N)O |
Kanonische SMILES |
CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)N)C(=O)NC(CCSC)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CCCNC(=N)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


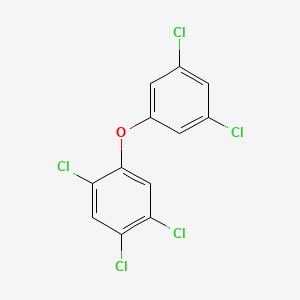

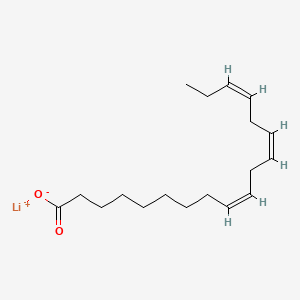
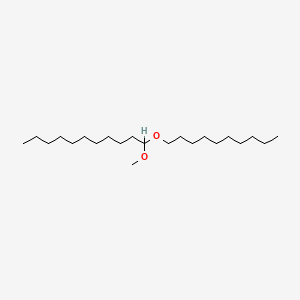
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B12661491.png)
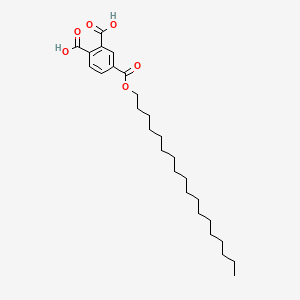
![Benzo[b]phenanthro[2,3-d]thiophene](/img/structure/B12661515.png)
